4-Methoxyphenethylamine

Descripción

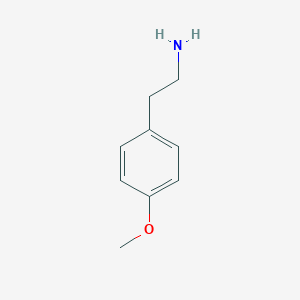

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPVSOCPYWDIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

645-58-9 (hydrochloride) | |

| Record name | O-Methyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058764 | |

| Record name | 4-Methoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-81-2 | |

| Record name | 2-(4-Methoxyphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanamine, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE8P23XWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of 4-Methoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and core pharmacological profile of 4-Methoxyphenethylamine (4-MPEA), a naturally occurring phenethylamine (B48288) derivative. First described in the scientific literature by 1931, 4-MPEA has been identified as a constituent of various plant species, including peyote (Lophophora williamsii). Its discovery and subsequent investigation have revealed a molecule with intriguing, albeit modest, activity at key monoaminergic targets. This document details the early synthesis of 4-MPEA, summarizes its known quantitative pharmacological data, and provides in-depth experimental protocols for its characterization as a monoamine releasing agent and a trace amine-associated receptor 1 (TAAR1) agonist. The guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

A Historical Overview of this compound

This compound, also known as O-methyltyramine, first appeared in the scientific literature in the early 1930s. While the specific seminal publication detailing its initial isolation or synthesis has proven elusive in contemporary database searches, it is widely cited that the compound was known to the scientific community by at least 1931.[1] Its early history is intertwined with the broader exploration of phenethylamine alkaloids, a class of compounds that includes many neuroactive substances.

Naturally occurring, 4-MPEA is found in peyote and other cacti, as well as in the flowering plant Erica lusitanica.[1] Its presence in human urine has also been reported.[1] The investigation of naturally occurring psychoactive compounds in the early 20th century likely spurred interest in the synthesis and pharmacological evaluation of their simpler structural analogs, such as 4-MPEA.

Early synthetic work on related compounds provides a likely route for the initial preparation of 4-MPEA. A plausible and common method for the synthesis of phenethylamines during that era involved the reduction of the corresponding phenylacetonitrile. In the case of 4-MPEA, this would involve the reduction of 4-methoxyphenylacetonitrile (B141487). This precursor, in turn, could be synthesized from the readily available anisyl alcohol.

Quantitative Pharmacological Data

The pharmacological activity of 4-MPEA has been characterized in more recent studies, revealing its interaction with monoamine systems. The following table summarizes the key quantitative data from in vitro assays.

| Target | Assay Type | Species | Value | Reference |

| Serotonin (B10506) Transporter (SERT) | Releasing Agent | - | Active | [1] |

| Norepinephrine (B1679862) Transporter (NET) | Releasing Agent | - | Active | [1] |

| Dopamine Transporter (DAT) | Reuptake Inhibitor | - | Very Weakly Active | [1] |

| Serotonin Receptor | Receptor Affinity (A₂) | Rat | 7,940 nM | [1] |

| Trace Amine-Associated Receptor 1 (TAAR1) | Partial Agonist (EC₅₀) | Human | 5,980 nM | [1] |

| Trace Amine-Associated Receptor 1 (TAAR1) | Efficacy (Eₘₐₓ) | Human | 106% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

Synthesis of this compound via Reduction of 4-Methoxyphenylacetonitrile

This protocol describes a representative early 20th-century method for the synthesis of 4-MPEA.

Step 1: Synthesis of 4-Methoxyphenylacetonitrile from Anisyl Alcohol

-

Chlorination of Anisyl Alcohol: In a flask equipped with a stirrer, place 1 mole of anisyl alcohol and a molar excess of concentrated hydrochloric acid. Stir vigorously for 15-30 minutes. The lower layer of anisyl chloride is then separated and dried over anhydrous calcium chloride.

-

Cyanation of Anisyl Chloride: In a three-necked flask equipped with a stirrer and reflux condenser, place the dried anisyl chloride, 1.5 moles of finely powdered sodium cyanide, a catalytic amount of sodium iodide, and dry acetone (B3395972). The mixture is heated under reflux with vigorous stirring for 16-20 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered. The acetone is removed from the filtrate by distillation. The resulting oil is dissolved in benzene (B151609) and washed with hot water. The benzene layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 4-methoxyphenylacetonitrile is then purified by vacuum distillation.

Step 2: Reduction of 4-Methoxyphenylacetonitrile to this compound

-

Reaction Setup: In a high-pressure hydrogenation apparatus, place the purified 4-methoxyphenylacetonitrile, a suitable solvent such as ethanol, and a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

-

Hydrogenation: The apparatus is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure (typically 50-100 atm) and elevated temperature (e.g., 80-100 °C) with continuous agitation until the theoretical amount of hydrogen is consumed.

-

Work-up and Purification: After cooling and venting the hydrogen, the catalyst is removed by filtration. The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.

Monoamine Release Assay

This protocol is designed to determine if 4-MPEA acts as a releasing agent at serotonin and norepinephrine transporters.

-

Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) by differential centrifugation.

-

Radiolabeling: Pre-load the synaptosomes with a radioactive monoamine ([³H]serotonin or [³H]norepinephrine) by incubating them in a buffer containing the radiolabeled neurotransmitter.

-

Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus and perfuse with a physiological buffer to establish a stable baseline of radioactivity release.

-

Drug Application: After establishing a baseline, switch to a buffer containing various concentrations of 4-MPEA and continue to collect fractions of the superfusate.

-

Measurement of Radioactivity: Quantify the amount of radioactivity in each collected fraction using a liquid scintillation counter.

-

Data Analysis: Express the amount of radioactivity released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of that fraction. An increase in radioactivity release in the presence of 4-MPEA compared to the baseline indicates that it is a monoamine releasing agent.

TAAR1 Agonist Activity Assay (cAMP Accumulation)

This functional assay measures the ability of 4-MPEA to activate TAAR1 and induce the production of cyclic AMP (cAMP).

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing human TAAR1.

-

Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Add varying concentrations of 4-MPEA to the wells. Include a positive control (a known TAAR1 agonist) and a negative control (vehicle).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the log concentration of 4-MPEA. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion

This compound represents a foundational molecule in the study of phenethylamine pharmacology. While its own psychoactive effects in humans are reported to be inactive at doses up to 400 mg, its role as a naturally occurring compound and its interactions with monoamine transporters and TAAR1 make it a subject of continued scientific interest. The historical context of its discovery, coupled with modern pharmacological characterization, provides a valuable case study for understanding the structure-activity relationships within this important class of neuroactive compounds. The experimental protocols detailed in this guide offer a robust framework for the further investigation of 4-MPEA and related molecules.

References

Natural Sources of 4-Methoxyphenethylamine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a biogenic amine found in various plant species. As a substituted phenethylamine (B48288), it is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its structural similarity to other psychoactive and physiologically active compounds. This technical guide provides a comprehensive overview of the natural sources of 4-MPEA in plants, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis.

Natural Occurrence of this compound

This compound has been identified as a natural constituent in a limited number of plant species, primarily within the Cactaceae family and in one known species of the Ericaceae family.

Cactaceae Family:

The most well-documented source of 4-MPEA is the peyote cactus, Lophophora williamsii. This small, spineless cactus is renowned for its complex mixture of phenethylamine alkaloids, the most famous of which is mescaline. While the concentration of mescaline and other major alkaloids in peyote has been extensively studied, specific quantitative data for 4-MPEA is scarce in the available literature. It is considered a minor alkaloid in comparison to mescaline. Other cacti have also been reported to contain a variety of phenethylamine alkaloids, and the presence of 4-MPEA in some of these species is plausible, though not as thoroughly documented as in Lophophora williamsii.

Ericaceae Family:

This compound has also been reported in the flowering plant Erica lusitanica, commonly known as Portuguese heath. Similar to the case with cacti, while its presence has been confirmed, detailed quantitative analyses of its concentration in this plant are not widely available.

Quantitative Data on Alkaloids in Lophophora williamsii

To provide a context for the alkaloidal composition of Lophophora williamsii, the following table summarizes the reported concentrations of its major phenethylamine alkaloids. It is important to note that the concentration of these alkaloids can vary significantly depending on the age of the plant, growing conditions, and the specific part of the plant being analyzed.

| Alkaloid | Concentration (% of total alkaloids) | Concentration (% of dried plant weight) |

| Mescaline | ~30% | 0.9 - 6.0% |

| Pellotine | ~17% | - |

| Anhalonidine | ~14% | - |

| Hordenine | ~8% | - |

| Anhalamine | ~8% | - |

| Lophophorine | ~5% | - |

| This compound | Not widely reported | Not widely reported |

Biosynthesis of this compound in Plants

The biosynthesis of 4-MPEA in plants is believed to follow the general pathway for phenethylamine alkaloids, originating from the amino acid L-tyrosine. Recent research into the biosynthesis of mescaline in Lophophora williamsii has shed light on the key enzymatic steps likely involved in the formation of 4-MPEA. The proposed pathway consists of two primary steps: decarboxylation and O-methylation.

-

Decarboxylation of L-Tyrosine: The pathway is initiated by the decarboxylation of L-tyrosine to tyramine (B21549). This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC).

-

O-methylation of Tyramine: The hydroxyl group at the 4-position of the phenyl ring of tyramine is then methylated to form this compound. This reaction is catalyzed by an O-methyltransferase (OMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. While the specific OMT responsible for this transformation in the identified plant species has not been definitively characterized, the elucidation of the mescaline biosynthetic pathway in peyote has identified several O-methyltransferases with specificity towards phenethylamine substrates.

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Protocols

The following sections detail the methodologies for the extraction, separation, and quantification of 4-MPEA from plant materials. These protocols are based on general methods for the analysis of phenethylamine alkaloids in cacti and can be adapted for other plant matrices.

Extraction of Phenethylamine Alkaloids

Objective: To extract the total alkaloid fraction from the plant material.

Materials:

-

Dried and powdered plant material (e.g., Lophophora williamsii buttons)

-

10% Acetic acid

-

2M Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Macerate 10 g of dried, powdered plant material in 100 mL of methanol for 24 hours at room temperature with occasional stirring.

-

Filtration: Filter the methanolic extract through filter paper. Repeat the extraction of the plant residue twice more with fresh methanol.

-

Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in 50 mL of 10% acetic acid. b. Wash the acidic solution three times with 50 mL of dichloromethane in a separatory funnel to remove non-alkaloidal compounds. Discard the organic (DCM) layers. c. Adjust the pH of the aqueous layer to >10 with 2M NaOH. d. Extract the now basic aqueous layer three times with 50 mL of dichloromethane. The phenethylamine alkaloids will partition into the organic layer. e. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Final Evaporation: Filter the dried organic extract and evaporate the solvent to dryness to yield the total alkaloid fraction.

Separation and Identification by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the presence of 4-MPEA in the alkaloid extract.

Materials:

-

Silica gel 60 F254 TLC plates

-

Developing tank

-

Mobile phase: Chloroform:Methanol:Ammonia (85:15:1 v/v/v)

-

This compound standard

-

UV lamp (254 nm)

-

Dragendorff's reagent

Procedure:

-

Dissolve the total alkaloid extract and the 4-MPEA standard in a small amount of methanol.

-

Spot the extract and the standard onto a TLC plate.

-

Develop the plate in a saturated developing tank with the mobile phase.

-

After development, air dry the plate and visualize the spots under a UV lamp at 254 nm.

-

Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.

-

Compare the Rf value of the spot in the extract with that of the 4-MPEA standard.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of 4-MPEA in the alkaloid extract.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (gradient elution)

-

This compound standard solutions of known concentrations

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve a known weight of the total alkaloid extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Standard Curve Preparation: Prepare a series of standard solutions of 4-MPEA of known concentrations in the mobile phase.

-

HPLC Analysis: a. Inject the standard solutions and the sample solution into the HPLC system. b. Set the UV detector to a wavelength of approximately 225 nm. c. Run a gradient elution program, for example, starting with 10% acetonitrile and increasing to 90% over 20 minutes.

-

Quantification: a. Construct a calibration curve by plotting the peak area of the 4-MPEA standards against their concentrations. b. Determine the concentration of 4-MPEA in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

Caption: General experimental workflow for the analysis of 4-MPEA in plants.

Conclusion

This compound is a naturally occurring alkaloid found in certain cacti and Erica lusitanica. While its presence is documented, there is a notable lack of quantitative data in the scientific literature. The biosynthetic pathway is proposed to proceed via the decarboxylation of L-tyrosine to tyramine, followed by O-methylation. The experimental protocols outlined in this guide provide a framework for the extraction, identification, and quantification of 4-MPEA from plant sources, enabling further research into its pharmacology, biosynthesis, and potential applications. Further studies are warranted to determine the precise concentrations of 4-MPEA in various plant species and to fully elucidate the enzymes involved in its biosynthesis.

The Biosynthesis of 4-Methoxyphenethylamine in Peyote: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 4-methoxyphenethylamine, a naturally occurring phenethylamine (B48288) alkaloid found in the peyote cactus (Lophophora williamsii). While the primary alkaloid and the most studied biosynthetic pathway in peyote is that of mescaline (3,4,5-trimethoxyphenethylamine), the formation of this compound can be understood as a branch of this central metabolic route. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and provides visualizations of the key processes.

The Core Biosynthetic Pathway: From L-Tyrosine to Phenethylamine Alkaloids

The biosynthesis of phenethylamine alkaloids in peyote originates from the amino acid L-tyrosine.[1] Recent research, particularly the comprehensive study by Watkins et al. (2023), has elucidated a near-complete pathway to mescaline, which also provides the framework for understanding the synthesis of related compounds like this compound.[1][2]

The initial steps involve the conversion of L-tyrosine to dopamine, a critical intermediate.[1][3] This is followed by a series of hydroxylation and O-methylation reactions catalyzed by a suite of enzymes with varying substrate specificities.[2]

Formation of the Phenethylamine Backbone

The synthesis of the core phenethylamine structure proceeds as follows:

-

Decarboxylation of L-Tyrosine: The pathway can be initiated by the decarboxylation of L-tyrosine to produce tyramine (B21549). This reaction is catalyzed by a tyrosine/DOPA decarboxylase (TyDC).[1]

-

Alternative Route via L-DOPA: A more prominent route to the central intermediate, dopamine, involves the initial 3-hydroxylation of L-tyrosine to L-DOPA by a cytochrome P450 enzyme (CYP76AD94), followed by decarboxylation by TyDC.[1][4]

The Role of O-Methyltransferases (OMTs)

The diversity of phenethylamine alkaloids in peyote is largely due to the activity of several O-methyltransferases (OMTs) that add methyl groups to the hydroxyl moieties of the phenethylamine ring. These enzymes exhibit substrate and regiospecificity, leading to the formation of various methoxylated derivatives.[2]

The Biosynthetic Pathway of this compound

While not a major alkaloid, the formation of this compound is proposed to occur via the direct O-methylation of tyramine at the 4-position. This reaction is likely catalyzed by one of the O-methyltransferases identified in the mescaline biosynthesis pathway that can accept tyramine as a substrate.

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of the phenethylamine backbone.

| Enzyme | Substrate | Product | Optimal pH | Optimal Temperature (°C) | Additional Notes |

| LwTyDC1 | L-Tyrosine | Tyramine | 7.4 | 30 | A tyrosine/DOPA decarboxylase. |

| L-DOPA | Dopamine | 7.4 | 30 | Also shows activity on L-DOPA. | |

| LwOMT2 | 3-methoxy-4,5-dihydroxy-PEA | - | 8-9 | 37-42 | Prefers O-methylation at specific positions in the mescaline pathway. |

| LwOMT10 | 3-methoxy-4,5-dihydroxy-PEA | - | 8-9 | 37-42 | Catalyzes methylation reactions to form mescaline. |

Experimental Protocols

The elucidation of the phenethylamine biosynthetic pathways in peyote has relied on a combination of transcriptomics, heterologous enzyme expression, and biochemical assays.

Gene Discovery and Cloning

Candidate genes for decarboxylases and O-methyltransferases were identified from the peyote transcriptome through homology-based searches.[1] The coding sequences of these genes were then cloned into expression vectors for heterologous expression in organisms like E. coli or yeast.

Heterologous Expression and Protein Purification

Recombinant enzymes were produced in E. coli and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity and concentration of the enzymes were determined by SDS-PAGE and protein assays.

Enzyme Assays

Tyrosine/DOPA Decarboxylase (TyDC) Assay:

-

Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH 7.4), the co-enzyme pyridoxal (B1214274) 5'-phosphate (PLP), the substrate (L-tyrosine or L-DOPA), and the purified enzyme.[1]

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).[1]

-

Analysis: The reaction products (tyramine and dopamine) are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

O-Methyltransferase (OMT) Assay:

-

Reaction Mixture: The assay mixture typically includes Tris-HCl buffer (pH 8.0), the methyl donor S-adenosylmethionine (SAM), the phenethylamine substrate, and the purified OMT enzyme.[1]

-

Incubation: The reaction is incubated at 30°C for 1 hour.[1]

-

Analysis: The methylated products are extracted and quantified using LC-MS/MS.[1]

Conclusion and Future Directions

The biosynthesis of this compound in peyote is intrinsically linked to the well-characterized mescaline pathway. While it is likely a minor product, its formation is a testament to the enzymatic versatility within the cactus. Future research should focus on the detailed kinetic characterization of the identified O-methyltransferases with tyramine as a substrate to definitively establish the primary enzyme responsible for the 4-O-methylation. Such studies will not only enhance our understanding of alkaloid biosynthesis in peyote but also provide valuable enzymatic tools for synthetic biology applications in the production of novel pharmaceuticals.

References

4-Methoxyphenethylamine: A Comprehensive Technical Guide on its Role as a Trace Amine in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenethylamine (4-MPEA) is a trace amine whose endogenous presence and physiological role in humans are subjects of ongoing investigation. Structurally related to well-known biogenic amines, 4-MPEA is presumed to interact with trace amine-associated receptors (TAARs), particularly TAAR1, suggesting its potential involvement in neuromodulatory processes. This technical guide provides a comprehensive overview of the current knowledge on 4-MPEA, including its metabolism, its interaction with human TAAR1, and the analytical methodologies for its detection and quantification. While direct quantitative data on endogenous 4-MPEA levels in human tissues remain elusive, this document synthesizes available information on related compounds to build a foundational understanding for future research and drug development endeavors.

Presence and Quantification in Human Tissues

To date, there is a notable absence of published studies that specifically quantify the endogenous concentrations of this compound in human tissues and fluids such as plasma, urine, or brain tissue. The investigation into the endogenous roles of many trace amines is a developing field, and robust analytical methods for detecting the typically low physiological concentrations of these compounds are still being refined.

While direct evidence is lacking for 4-MPEA, studies on structurally similar endogenous compounds, such as the metabolites of catecholamines, have utilized sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure concentrations in the picogram to nanogram per milliliter range in human plasma and cerebrospinal fluid.[1][2] It is plausible that if 4-MPEA is present endogenously, its concentrations would fall within a similar range, necessitating highly sensitive analytical approaches for detection.

Metabolism in Humans

The complete metabolic pathway of 4-MPEA in humans has not been fully elucidated. However, based on the metabolism of other structurally related phenethylamines and methoxy-substituted compounds, two primary enzymatic pathways are likely involved: oxidative deamination by monoamine oxidases (MAOs) and O-demethylation by cytochrome P450 (CYP) enzymes.

Oxidative Deamination by Monoamine Oxidases (MAO)

Monoamine oxidases A and B (MAO-A and MAO-B) are key enzymes in the degradation of biogenic amines. Phenethylamine (B48288) and its derivatives are known substrates for both MAO isoforms.[3][4][5][6] It is highly probable that 4-MPEA undergoes oxidative deamination catalyzed by MAO-A and/or MAO-B. This reaction would convert 4-MPEA to 4-methoxyphenylacetaldehyde, which would then be further metabolized to 4-methoxyphenylacetic acid. N-methyltyramine, a structurally similar compound, is a known competitive substrate for MAO.[7]

O-Demethylation by Cytochrome P450 Enzymes

The O-demethylation of methoxy-substituted phenethylamines is a well-documented metabolic reaction, primarily catalyzed by the polymorphic enzyme CYP2D6.[8][9][10][11][12] Studies on 4-methoxyamphetamine and other related compounds have shown that CYP2D6 efficiently catalyzes the removal of the 4-methoxy group to form the corresponding phenolic metabolite.[9] Therefore, it is anticipated that CYP2D6 is a key enzyme in the O-demethylation of 4-MPEA to 4-hydroxyphenethylamine (tyramine).

The proposed major metabolic pathways for this compound in humans are depicted in the following diagram:

Interaction with Human Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptors are a class of G protein-coupled receptors that are responsive to trace amines. TAAR1 is the most well-characterized of these receptors and is a key target for many endogenous trace amines and amphetamine-like psychostimulants.

While there is no specific published data on the binding affinity (Ki) or functional potency (EC50) of 4-MPEA at human TAAR1, studies on other phenethylamine derivatives suggest that it is likely an agonist at this receptor. For instance, N-methyltyramine, which differs from 4-MPEA only by a hydroxyl group instead of a methoxy (B1213986) group and an N-methyl group, has an EC50 of approximately 2 µM at the human TAAR1 receptor.[7]

TAAR1 Signaling Pathways

Activation of TAAR1 is known to initiate downstream signaling cascades, primarily through the Gαs and Gαq G-protein subunits. This leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[13][14] Subsequently, protein kinase A (PKA) is activated, which can phosphorylate various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).

In addition to the cAMP/PKA pathway, TAAR1 activation has also been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway.[15][16][17] The activation of these signaling pathways can modulate neuronal excitability, gene expression, and protein function, underscoring the potential neuromodulatory role of TAAR1 agonists like 4-MPEA.

The following diagram illustrates the potential signaling cascade following the activation of human TAAR1 by 4-MPEA:

Experimental Protocols

The accurate detection and quantification of 4-MPEA in biological matrices are crucial for advancing our understanding of its physiological role. Given the lack of a specific, validated protocol for 4-MPEA, the following section outlines a generalizable methodology based on established techniques for other phenethylamines, which can be adapted and validated for 4-MPEA.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-MPEA in human plasma, incorporating a solid-phase extraction (SPE) step for sample cleanup and concentration.

4.1.1. Materials and Reagents

-

This compound (analytical standard)

-

This compound-d3 (internal standard)

-

Human plasma (drug-free)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

4.1.2. Sample Preparation (Solid-Phase Extraction)

A generic workflow for solid-phase extraction is presented below. The specific sorbent, wash, and elution solvents should be optimized for 4-MPEA.

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable for separating phenethylamines.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 4-MPEA and its deuterated internal standard need to be determined by infusing a standard solution.

-

4.1.4. Method Validation

The adapted method must be validated according to regulatory guidelines, assessing parameters such as:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Recovery

-

Matrix Effects

-

Stability (freeze-thaw, bench-top, long-term)

In Vitro Metabolism Studies

To investigate the metabolism of 4-MPEA, in vitro experiments using human liver microsomes or recombinant human enzymes can be performed.

4.2.1. Incubation with Human Liver Microsomes

-

Reaction Mixture: Human liver microsomes, NADPH regenerating system, and 4-MPEA in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the depletion of 4-MPEA and the formation of its metabolites.

4.2.2. Reaction Phenotyping with Recombinant Enzymes

To identify the specific enzymes involved, 4-MPEA can be incubated with individual recombinant human CYP or MAO enzymes. The formation of metabolites will indicate the involvement of that specific enzyme.

Summary of Quantitative Data

As previously stated, there is a lack of direct quantitative data for 4-MPEA in human biological samples. The table below is provided as a template to be populated as future research yields this critical information.

| Analyte | Matrix | Concentration Range | Analytical Method | Reference |

| This compound | Human Plasma | Data Not Available | LC-MS/MS | - |

| This compound | Human Brain | Data Not Available | LC-MS/MS | - |

| This compound | Human Urine | Data Not Available | GC-MS or LC-MS/MS | - |

Conclusion and Future Directions

This compound remains a trace amine of significant interest due to its structural similarity to known neuromodulators and its predicted interaction with TAAR1. This technical guide has synthesized the current, albeit limited, knowledge surrounding its presence, metabolism, and potential signaling pathways in humans. The primary challenge in this field is the absence of direct quantitative data on endogenous 4-MPEA levels.

Future research should prioritize the development and validation of highly sensitive and specific analytical methods, such as those based on LC-MS/MS, to definitively determine the presence and concentration of 4-MPEA in various human tissues. Furthermore, detailed in vitro and in vivo metabolic studies are required to fully characterize its metabolic fate. Elucidating the precise pharmacological profile of 4-MPEA at human TAAR1 and other potential targets will be instrumental in understanding its physiological function and its potential as a therapeutic target in drug development.

References

- 1. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Why p-OMe- and p-Cl-β-Methylphenethylamines Display Distinct Activities upon MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methyltyramine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. An LC–MS–MS method for quantitation of four new phenethylamines (BOX series) in plasma: in vivo application | springermedicine.com [springermedicine.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cytochrome P4502D6 catalyzes the O-demethylation of the psychoactive alkaloid ibogaine to 12-hydroxyibogamine [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Function of 4-Methoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring trace amine found in various plant species and detected in human urine.[1] While its exogenous pharmacological effects have been partially characterized, its endogenous function within the mammalian system remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of 4-MPEA's endogenous role, focusing on its biosynthesis, physiological functions, and interactions with key molecular targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

Trace amines are a class of endogenous compounds structurally related to classical monoamine neurotransmitters.[2] They are present at much lower concentrations than their well-known counterparts like dopamine (B1211576) and serotonin (B10506).[2] this compound (4-MPEA) is a member of this family, and its presence in human urine suggests it is either produced endogenously or absorbed from dietary sources and enters systemic circulation.[1] Understanding the endogenous role of 4-MPEA is crucial for elucidating its potential as a neuromodulator and its implications in health and disease.

Biosynthesis and Metabolism

The precise endogenous biosynthetic pathway of 4-MPEA in mammals is not yet fully elucidated. It is hypothesized to be synthesized from the precursor L-tyrosine. A plausible pathway involves the O-methylation of tyramine. However, the specific enzyme responsible for this O-methylation step in humans has not been definitively identified. While enzymes like phenylethanolamine N-methyltransferase (PNMT) are known to N-methylate tyramine, their activity in O-methylation of the phenol (B47542) group is not well-established.

Once formed or absorbed, 4-MPEA is metabolized, primarily by monoamine oxidase B (MAO-B).[1] This enzymatic degradation is thought to be rapid, which may contribute to its low endogenous concentrations.[1]

Physiological Function and Molecular Targets

The primary known molecular target of 4-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1] Endogenous trace amines are thought to act as neuromodulators by activating TAAR1, which can influence the activity of classical monoamine systems.[2]

Interaction with TAAR1

4-MPEA is a very-low-potency partial agonist of human TAAR1.[1] Activation of TAAR1 by agonists can trigger a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase through the Gαs protein subunit, leading to an increase in cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, including neurotransmitter transporters.

Monoamine Release

In vitro studies have shown that 4-MPEA can act as a serotonin and norepinephrine (B1679862) releasing agent.[1] This effect is likely mediated through its interaction with and modulation of the respective monoamine transporters, SERT and NET. This releasing activity, coupled with its TAAR1 agonism, suggests a role for endogenous 4-MPEA in modulating monoaminergic neurotransmission.

Quantitative Data

Quantitative data on the endogenous concentrations of 4-MPEA in human tissues are scarce. The available data primarily comes from in vitro pharmacological studies.

| Parameter | Value | Receptor/Transporter | Species | Reference |

| EC50 | 5,980 nM | Human TAAR1 | Human | [1] |

| Emax | 106% (relative to β-phenethylamine) | Human TAAR1 | Human | [1] |

| A2 | 7,940 nM | Serotonin Receptors (rat stomach fundus) | Rat | [1] |

Note: The lack of data on physiological concentrations of 4-MPEA in human brain and plasma is a significant knowledge gap that hinders a complete understanding of its endogenous function.

Experimental Protocols

TAAR1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of 4-MPEA for the TAAR1 receptor.

Methodology:

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human TAAR1 receptor.

-

Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes containing the receptor.

-

Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled TAAR1 ligand (e.g., [3H]-epinephrine) and varying concentrations of unlabeled 4-MPEA.

-

Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of 4-MPEA. The IC50 (the concentration of 4-MPEA that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Monoamine Release Assay (In Vitro)

Objective: To measure the ability of 4-MPEA to induce the release of serotonin and norepinephrine from synaptosomes.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for serotonin, hippocampus for norepinephrine) of a model organism (e.g., rat).

-

Radiolabel Loading: Incubate the synaptosomes with a radiolabeled monoamine ([3H]-serotonin or [3H]-norepinephrine) to allow for its uptake into the synaptic vesicles.

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.

-

Stimulation: After a baseline collection period, switch to a buffer containing a known concentration of 4-MPEA.

-

Fraction Collection: Collect the superfusate in fractions at regular intervals.

-

Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of released radiolabeled monoamine.

-

Data Analysis: Express the release of radioactivity as a percentage of the total radioactivity in the synaptosomes.

Monoamine Oxidase (MAO) Activity Assay

Objective: To determine if 4-MPEA is a substrate for MAO-A and/or MAO-B.

Methodology:

-

Enzyme Source: Use purified human MAO-A and MAO-B enzymes or mitochondrial fractions from tissues known to express these enzymes (e.g., liver).

-

Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, a suitable buffer, and 4-MPEA at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection of Product Formation: The activity of MAO can be determined by measuring the formation of the corresponding aldehyde product or hydrogen peroxide. A common method involves a coupled enzyme assay where the hydrogen peroxide produced reacts with a chromogenic substrate in the presence of horseradish peroxidase, leading to a color change that can be measured spectrophotometrically.

-

Data Analysis: Calculate the rate of the reaction at different substrate concentrations and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-Methoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenethylamine (4-MPEA) is a naturally occurring phenethylamine (B48288) derivative found in various plant species and has been identified as a trace amine in humans.[1] Its structural similarity to neurotransmitters and its role as a precursor in medicinal chemistry underscore the importance of a detailed understanding of its solid-state properties. Crystal structure analysis provides invaluable insights into the molecule's conformation, intermolecular interactions, and packing arrangements, which are critical for understanding its physical and chemical properties, and for the rational design of new drug candidates.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, beginning with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in X-ray diffraction analysis.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the following key steps, adapted from established procedures for related compounds:

-

Preparation of 4-Methoxyphenylacetonitrile (B141487): This intermediate can be synthesized from 4-methoxybenzyl chloride via nucleophilic substitution with a cyanide salt.

-

Reduction of the Nitrile: The 4-methoxyphenylacetonitrile is then reduced to this compound. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Work-up and Purification: Following the reduction, an aqueous work-up is performed to quench the excess reducing agent and precipitate the aluminum salts. The product is then extracted into an organic solvent, dried, and purified. Purification is typically achieved by distillation under reduced pressure or by column chromatography. The purity of the final product should be verified using techniques such as NMR spectroscopy and mass spectrometry.

Crystallization

The growth of single crystals of sufficient size and quality is paramount for successful X-ray diffraction analysis. For a compound like this compound, which is a liquid at room temperature, crystallization of a suitable salt is the most common approach.

Protocol for Salt Formation and Crystallization:

-

Salt Selection: A variety of acids (e.g., hydrochloric acid, hydrobromic acid, oxalic acid, tartaric acid) can be screened to form a crystalline salt of this compound.

-

Stoichiometric Reaction: The purified this compound is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or acetone). A stoichiometric amount of the selected acid, also dissolved in a suitable solvent, is added dropwise to the amine solution while stirring.

-

Crystal Growth: The resulting salt solution is then subjected to slow evaporation at a constant temperature. Other techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed to promote the growth of single crystals.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[2][3]

Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Cu Kα or Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate structure.

Data Presentation

Upon successful structure determination, the following quantitative data would be obtained and should be presented in a clear, tabular format for easy interpretation and comparison.

Table 1: Hypothetical Crystallographic Data for this compound Hydrochloride

| Parameter | Value |

| Chemical Formula | C₉H₁₄ClNO |

| Formula Weight | 187.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Calculated Density (g/cm³) | Value to be determined |

| R-factor (%) | Value to be determined |

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C(aryl)-O | Value to be determined |

| O-C(methyl) | Value to be determined |

| C(aryl)-C(ethyl) | Value to be determined |

| C(ethyl)-C(ethyl) | Value to be determined |

| C(ethyl)-N | Value to be determined |

| C-O-C | Value to be determined |

| C-C-N | Value to be determined |

Mandatory Visualization

To illustrate the logical flow of the experimental process, the following workflow diagram is provided.

Conclusion

The determination of the crystal structure of this compound is a critical step in characterizing this important molecule. Although a published structure is not currently available, the well-established methodologies of organic synthesis, single-crystal growth, and X-ray diffraction provide a clear path to achieving this goal. The resulting structural data will be invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its solid-state behavior and facilitating the design of novel compounds with tailored properties.

References

Quantum Chemical Calculations for 4-Methoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 4-Methoxyphenethylamine (4-MPEA), a compound of interest in medicinal chemistry and pharmacology. We detail the theoretical background, computational methodologies, and a comparative analysis of calculated and experimental data for key molecular properties. This document is intended to serve as a practical resource for researchers employing computational chemistry in the analysis and development of phenethylamine (B48288) derivatives.

Introduction

This compound (4-MPEA) is a substituted phenethylamine that has garnered interest due to its structural similarity to neurotransmitters and other psychoactive compounds. Understanding its molecular geometry, electronic properties, and vibrational modes is crucial for elucidating its structure-activity relationships, metabolic pathways, and potential interactions with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for such investigations, offering insights that complement experimental data.

This guide outlines the standard computational protocols for characterizing 4-MPEA, presents a summary of its key computed and experimental properties, and visualizes its known biological interactions.

Computational Methodology

The quantum chemical calculations presented herein were performed using established theoretical models to predict the molecular properties of this compound.

Geometry Optimization

The initial 3D structure of this compound was built and subsequently optimized to find the global minimum on the potential energy surface. The geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between computational cost and accuracy. All calculations were performed in the gas phase.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was conducted at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum. The calculated harmonic frequencies were scaled by an appropriate factor to facilitate a more accurate comparison with experimental infrared (IR) spectra.

NMR Chemical Shift Calculation

The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. Tetramethylsilane (B1202638) (TMS) was used as the reference standard for calculating the chemical shifts.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations and compare them with available experimental values.

Optimized Geometric Parameters

Table 1: Selected Optimized Bond Lengths (Å)

| Atom 1 | Atom 2 | Calculated Bond Length (Å) |

|---|---|---|

| C1 | C2 | 1.396 |

| C2 | C3 | 1.395 |

| C3 | C4 | 1.397 |

| C4 | C5 | 1.397 |

| C5 | C6 | 1.395 |

| C6 | C1 | 1.396 |

| C1 | C7 | 1.512 |

| C7 | C8 | 1.535 |

| C8 | N | 1.468 |

| C4 | O | 1.365 |

| O | C9 | 1.423 |

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°) | Atom 1 | Atom 2 | Atom 3 | Calculated Bond Angle (°) | |---|---|---|---| | C2 | C1 | C6 | 119.8 | | C1 | C2 | C3 | 120.1 | | C2 | C3 | C4 | 119.9 | | C3 | C4 | C5 | 120.2 | | C1 | C7 | C8 | 113.2 | | C7 | C8 | N | 111.5 | | C4 | O | C9 | 117.8 | | Atom 1 | Atom 2 | Atom 3 | Atom 4 | **Calculated Dihedral Angle (°) **| | C6 | C1 | C7 | C8 | -125.6 | | C1 | C7 | C8 | N | 65.2 | | C3 | C4 | O | C9 | 179.8 |

Vibrational Frequencies

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) stretch | 3410, 3325 | ~3380, 3300 | Asymmetric and symmetric amine stretch |

| ν(C-H) aromatic | 3080-3030 | ~3050 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2950-2850 | ~2930, 2850 | Aliphatic C-H stretch |

| ν(C=C) aromatic | 1610, 1515 | ~1612, 1514 | Aromatic ring stretch |

| δ(CH2) scissoring | 1465 | ~1460 | Methylene scissoring |

| ν(C-O) stretch | 1250 | ~1245 | Aryl-alkyl ether stretch |

| ν(C-N) stretch | 1040 | ~1035 | Amine C-N stretch |

NMR Chemical Shifts

Table 4: Comparison of Calculated and Experimental 1H and 13C NMR Chemical Shifts (ppm)

| Atom | Calculated 1H Shift (ppm) | Experimental 1H Shift (ppm) | Calculated 13C Shift (ppm) | Experimental 13C Shift (ppm) |

|---|---|---|---|---|

| C2, C6 | 7.15 | 7.12 | 130.5 | 129.8 |

| C3, C5 | 6.88 | 6.85 | 114.2 | 113.7 |

| C7 (CH2) | 2.75 | 2.71 | 35.8 | 35.2 |

| C8 (CH2) | 2.95 | 2.92 | 43.1 | 42.5 |

| C9 (OCH3) | 3.80 | 3.78 | 55.4 | 55.2 |

| NH2 | 1.45 | variable | - | - |

| C1 | - | - | 131.6 | 131.0 |

| C4 | - | - | 158.3 | 157.8 |

Experimental Protocols

Infrared Spectroscopy

Experimental IR spectra for this compound can be obtained from various spectral databases such as the NIST WebBook and PubChem.[1] A typical protocol involves acquiring the spectrum of a neat liquid sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. Data is typically collected over a range of 4000-400 cm-1 with a resolution of 4 cm-1.

Nuclear Magnetic Resonance Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) added as an internal standard.

Visualization of Biological Interactions

Quantum chemical calculations can provide insights into the reactivity and interaction of this compound with biological systems. The following diagrams illustrate a general workflow for such calculations and the known metabolic pathways of similar phenethylamines.

Caption: General workflow for quantum chemical calculations of this compound.

Caption: Simplified potential metabolic pathways of this compound.

Conclusion

This technical guide has demonstrated the application of quantum chemical calculations for the characterization of this compound. The presented data, derived from DFT calculations, shows good agreement with available experimental spectroscopic data, validating the computational methodology. The optimized geometry, vibrational frequencies, and NMR chemical shifts provide a detailed understanding of the molecular properties of 4-MPEA. The visualized workflows and metabolic pathways offer a broader context for the relevance of these calculations in drug development and pharmacology. This guide serves as a foundational resource for researchers applying computational chemistry to the study of phenethylamine derivatives.

References

In Silico Modeling of 4-Methoxyphenethylamine (4-MPEA) Receptor Interactions: A Technical Guide

Executive Summary

4-Methoxyphenethylamine (4-MPEA) is a substituted phenethylamine (B48288), a class of compounds known for interacting with various monoamine neurotransmitter systems. Due to its structural similarity to endogenous trace amines and other psychoactive compounds, 4-MPEA is predicted to engage with several G protein-coupled receptors (GPCRs), most notably the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin (B10506) (5-HT) receptors.[1][2][3][4] This technical guide provides a comprehensive framework for the in silico investigation of 4-MPEA's receptor interactions. It outlines a complete computational workflow, from target identification and homology modeling to molecular docking and dynamics simulations. Furthermore, it details the necessary experimental protocols for the validation of computational predictions and includes diagrams of the key signaling pathways involved. While specific experimental data for 4-MPEA is limited, this document leverages data from structurally analogous compounds to establish a robust predictive model and guide future research.

Predicted Receptor Binding Profile of 4-MPEA

Based on structure-activity relationships (SAR) of analogous phenethylamines, the primary molecular targets for 4-MPEA are predicted to be:

-

Trace Amine-Associated Receptor 1 (TAAR1): As a phenethylamine derivative, 4-MPEA is a strong candidate for agonism at TAAR1, which is known to be activated by endogenous trace amines like β-phenethylamine and other amphetamine-related compounds.[5][6][7]

-

Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): Many substituted phenethylamines exhibit affinity for various 5-HT receptors. The 5-HT2A and 5-HT2C receptors are particularly common targets for psychedelic phenethylamines.[1][2][3]

-

Dopamine (B1211576) Receptors (e.g., D2): While likely weaker than its interaction with TAAR1 and 5-HT receptors, some affinity for dopamine receptors may exist, contributing to a complex pharmacological profile.[1][8]

-

Monoamine Transporters (SERT, DAT, NET): Phenethylamines can also act as substrates for monoamine transporters, potentially inhibiting reuptake or inducing neurotransmitter release.[9]

In Silico Modeling Workflow

A systematic computational approach is essential for predicting and analyzing the binding of 4-MPEA to its protein targets. This workflow allows for the generation of testable hypotheses regarding binding affinity and mode of action before undertaking costly and time-consuming wet-lab experiments.

Caption: A typical in silico modeling workflow for ligand-receptor interaction studies.

Detailed In Silico Protocols

3.1.1 Homology Modeling (If Crystal Structure is Unavailable)

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target receptor sequence (e.g., human TAAR1). Prioritize templates with high sequence identity and resolution, preferably co-crystallized with a similar ligand.

-

Sequence Alignment: Align the target sequence with the template sequence. Carefully inspect and manually refine the alignment in critical regions like the transmembrane domains and ligand-binding pocket.[10]

-

Model Building: Generate 3D models using software like MODELLER or SWISS-MODEL. Typically, multiple models are generated.

-

Loop Refinement: Extracellular and intracellular loops often have low identity with the template. Refine these regions using dedicated loop modeling algorithms.

-

Model Validation: Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality) and Verify3D. Select the highest-scoring model for subsequent docking studies.

3.1.2 Molecular Docking

-

Target Preparation: Load the receptor model (from PDB or homology modeling). Remove water molecules, add hydrogen atoms, and assign partial charges (e.g., Gasteiger charges). Define the binding site (grid box) based on the location of co-crystallized ligands in the template or from mutagenesis data.

-

Ligand Preparation: Generate the 3D structure of 4-MPEA. Perform energy minimization using a suitable force field (e.g., MMFF94). Assign rotatable bonds.

-

Docking Execution: Use docking software such as AutoDock, Glide, or GOLD to dock the prepared ligand into the receptor's binding site.[11] The software will sample various conformations and orientations of the ligand, scoring them based on a defined scoring function.

-

Pose Analysis: Analyze the top-scoring poses. The best pose should exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key residues in the binding pocket and have a low binding energy score.[12][13]

3.1.3 Molecular Dynamics (MD) Simulation

-

System Preparation: Place the best-ranked docked complex from the docking study into a simulated membrane bilayer (e.g., POPC) and solvate with a water model (e.g., TIP3P). Add counter-ions to neutralize the system.[13][14]

-

Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to 310 K and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles until temperature, pressure, and density are stable.

-

Production Run: Run the production MD simulation for an extended period (e.g., 100-200 ns) to observe the dynamic behavior of the complex.

-

Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for complex stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and monitor specific interactions like hydrogen bonds over time. This analysis validates the stability of the binding pose predicted by docking.[15]

Quantitative Data Presentation

Table 1: Predicted Computational Data for 4-MPEA

| Target Receptor | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| TAAR1 | -7.5 ± 0.8 | Asp(3.32), Tyr(5.42), Trp(6.48) | Ionic, Hydrogen Bond, Pi-Pi Stacking |

| 5-HT2A | -8.2 ± 0.6 | Asp(3.32), Ser(5.46), Phe(6.52) | Hydrogen Bond, Pi-Pi Stacking |

| D2 | -6.9 ± 1.1 | Asp(3.32), Ser(5.42), His(6.55) | Ionic, Hydrogen Bond |

(Note: Data is hypothetical and for illustrative purposes based on typical results from molecular docking simulations.)

Table 2: Experimental Binding and Functional Data for Related Phenethylamines

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % of control) |

|---|---|---|---|---|

| Mescaline | 5-HT2A | 5,500 - 12,000 | 1,300 - 2,800 | 80 - 100 |

| Isoscaline | 5-HT2A | 1,180 | 1,020 | 101 |

| β-Phenethylamine | TAAR1 | 2,700 | 50 - 250 | 90 - 100 |

| Dopamine | TAAR1 | 4,400 | 360 | 100 |

(Data compiled from publicly available literature for comparative analysis.)[1][2][3][6]

Experimental Validation Protocols

Computational predictions must be validated through in vitro experiments. The following are standard protocols for determining the binding affinity and functional activity of a ligand like 4-MPEA.

Radioligand Competition Binding Assay (for Ki Determination)

This assay measures the ability of a test compound (4-MPEA) to displace a known radiolabeled ligand from a receptor.

-

Membrane Preparation: Culture cells stably expressing the target receptor (e.g., HEK293-hTAAR1). Harvest the cells, homogenize them in a buffer, and perform differential centrifugation to isolate the cell membrane fraction containing the receptors. Resuspend the membrane pellet in an assay buffer.[9]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (4-MPEA).

-

Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (4-MPEA) concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of 4-MPEA that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16][17]

Caption: Experimental workflow for a radioligand competition binding assay.

cAMP Functional Assay (for Gs/Gi-coupled Receptors like TAAR1)

This assay measures the change in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.

-

Cell Culture: Plate cells expressing the Gs- or Gi-coupled receptor of interest (e.g., TAAR1) in a 96-well plate and culture overnight.

-

Compound Addition: Aspirate the culture medium and add varying concentrations of the test agonist (4-MPEA) prepared in stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

-

Cell Lysis and Detection: Lyse the cells and detect the amount of intracellular cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[18]

-

Data Analysis: Plot the assay signal (proportional to cAMP concentration) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.[19][20]

Key Signaling Pathways

Understanding the downstream signaling cascades initiated by receptor activation is crucial for predicting the physiological effects of 4-MPEA.

TAAR1 Signaling

TAAR1 is known to couple primarily to the Gs protein, but can also couple to Gq.[5] Activation leads to a cascade that modulates the activity of monoamine transporters.

Caption: Simplified signaling pathway for Gs-coupled TAAR1 activation.

5-HT2A Receptor Signaling

The 5-HT2A receptor primarily couples to the Gq protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.

Caption: Simplified signaling pathway for Gq-coupled 5-HT2A receptor activation.

References

- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

- 6. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-apoptotic Par-4 and dopamine D2 receptor in temporal cortex in schizophrenia, bipolar disorder and major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pure.qub.ac.uk [pure.qub.ac.uk]

- 15. Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme | Pharmacy Education [pharmacyeducation.fip.org]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. xenotech.com [xenotech.com]

- 20. How Can More Accurate EC50 and Emax Values Be Obtained in the Cytochrome P450 (CYP) Induction Assays? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Identifying Metabolites of 4-Methoxyphenethylamine in Urine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and expected metabolic pathways for identifying and quantifying the metabolites of 4-Methoxyphenethylamine (4-MPEA) in urine. While direct and extensive research on the metabolism of 4-MPEA is limited, this guide synthesizes information from studies on closely related phenethylamine (B48288) compounds to present the most probable metabolic fate and analytical strategies.

Introduction to this compound Metabolism